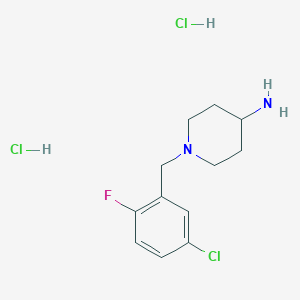
1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2FN2. It is known for its unique structure, which includes a piperidine ring substituted with a 5-chloro-2-fluorobenzyl group.
准备方法
The synthesis of 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the 5-chloro-2-fluorobenzyl group. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing large-scale reactors and automated processes.
化学反应分析
1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced derivatives.
科学研究应用
1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
作用机制
The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the nature of the target molecules .
相似化合物的比较
1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(5-Chlorobenzyl)piperidin-4-amine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
1-(2-Fluorobenzyl)piperidin-4-amine:
1-(5-Chloro-2-methylbenzyl)piperidin-4-amine: Substitution with a methyl group instead of fluorine, resulting in altered chemical behavior and uses.
生物活性
1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride, a compound with the CAS number 1286274-03-0, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18Cl3FN2
- Molecular Weight : 315.64 g/mol
- Physical State : White solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, compounds in the piperidine class have been studied for their roles in:
- Anticancer Activity : Research indicates that certain piperidine derivatives exhibit significant anticancer properties by inhibiting Class I PI3-kinase enzymes, which are crucial in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Cholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
- GPR119 Agonism : Some studies have suggested that related compounds may act as GPR119 agonists, which can enhance glucose-dependent insulin release, thereby holding potential for diabetes treatment .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the effectiveness of piperidine derivatives in reducing tumor growth in various cancer models. The compound demonstrated cytotoxicity comparable to standard chemotherapeutics like bleomycin .
- Neuroprotective Effects : Another investigation focused on the dual inhibition of AChE and BuChE by piperidine derivatives, suggesting potential applications in Alzheimer's disease management through improved cholinergic signaling .
- Diabetes Management : Research into GPR119 agonists has shown that compounds similar to this compound can effectively stimulate insulin release in preclinical models, indicating a promising avenue for type 2 diabetes treatment .
属性
IUPAC Name |
1-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTZEZIHWUZEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC(=C2)Cl)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














